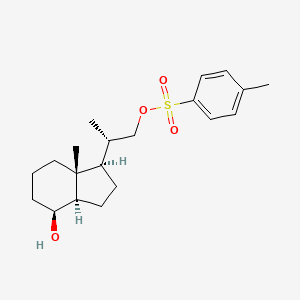

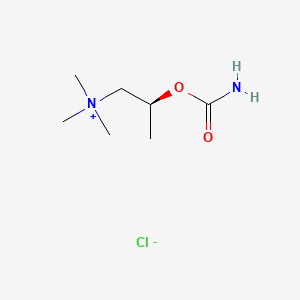

(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride

説明

(2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride (CMTPC) is a quaternary ammonium compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound that is readily available in a range of concentrations. CMTPC has been used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.

科学的研究の応用

Solubility and Stability in Aqueous Solutions

Research shows that certain derivatives of (2S)-2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride, like 1-DPAQCl, exhibit high solubility in water due to intramolecular hydrogen bonds. This property is significant for applications in aqueous organic redox flow batteries (AORFBs), where high solubility is essential for high volume capacity and energy density (Xia et al., 2021).

Enantiomer Separation and Synthesis

The compound has been used in the enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile, leading to the synthesis of compounds like (R)-carnitine hydrochloride. This showcases its utility in the synthesis of biologically active compounds (Kamal et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds has been extensively studied, providing insights into the molecular arrangements and interactions that are critical for understanding the chemical behavior and potential applications of such compounds (Xiao, 2008).

Conformational Analyses

Conformational analyses of derivatives of this compound have been conducted to understand their structural properties in different environments. This research aids in the development of new drugs and materials by providing a deeper understanding of molecular behavior (Nitek et al., 2020).

Supramolecular Architecture

Studies on the supramolecular architectures of derivatives highlight the potential of these compounds in the development of new materials with specific properties, like anticonvulsants (Żesławska et al., 2018).

Nanoparticle Synthesis

Research into the synthesis of cross-linked cationic surfactant nanoparticles using compounds like QACLE (which includes derivatives of this compound) has been carried out. These nanoparticles have applications in environmental sciences, particularly in removing anions from water (Chen et al., 2017).

特性

IUPAC Name |

[(2S)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669846 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944538-50-5 | |

| Record name | (2S)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action of (S)-Bethanechol?

A1: (S)-Bethanechol functions as a muscarinic receptor agonist. [] While the provided abstracts don't delve into specific downstream effects, muscarinic receptor activation is generally associated with parasympathetic nervous system stimulation. This can lead to various physiological responses, including smooth muscle contraction in organs like the bladder and gastrointestinal tract. []

Q2: How does the activity of (S)-Bethanechol compare to its racemic mixture or its (R)-enantiomer?

A2: The provided research hints at potential differences in activity between (S)-Bethanechol and its enantiomers. One study focuses on the effects of racemic bethanechol and its individual enantiomers on muscarine receptors in the guinea pig ileum. [] This suggests that the stereochemistry of the molecule plays a role in its interaction with the target receptors. Further research is needed to fully elucidate the specific differences in binding affinities and downstream effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。